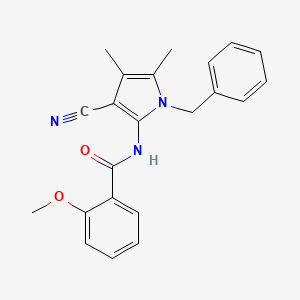

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide

Overview

Description

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide, also known as CEP-26401, is a novel small molecule inhibitor of the human immunodeficiency virus (HIV) integrase. It was first synthesized by a team of scientists at Bristol-Myers Squibb in 2009 and has since been the subject of several scientific studies.

Scientific Research Applications

Heterocyclic Compound Synthesis and Structural Analysis

One area of research involves the synthesis and analysis of complex heterocyclic compounds. For instance, Racheva, Aliev, and Maslivets (2008) explored the reactions of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with cyclic enehydrazino ketones, resulting in compounds like N-[3′-aroyl-4′-hydroxy-1′-(2-hydroxyphenyl)-6,6-dimethyl-2,4,5′-trioxo-1′,4,5,5′,6,7-hexahydrospiro[indole-3,2′-pyrrol]-1(2H)-yl]benzamides. X-ray analysis was used to determine the molecular and crystalline structure of one such product, offering valuable insights into the structural characteristics of these complex molecules (Racheva, Aliev, & Maslivets, 2008).

Applications in Conducting Polymers

Another significant application is in the development of conducting polymers. Sotzing et al. (1996) synthesized a series of derivatized bis(pyrrol-2-yl) arylenes, such as 1,4-bis(pyrrol-2-yl)benzene and 1,4-bis(pyrrol-2-yl)-2,5-dimethoxybenzene. These compounds were found to oxidize at relatively low potentials, forming cation radicals, and were used in electrochemical polymerization to yield polymers with low oxidation potentials. This characteristic renders the polymers stable in their conducting form, highlighting their potential for electronic and optoelectronic applications (Sotzing et al., 1996).

Anticancer and Antimicrobial Activities

Research also extends into the biomedical field, particularly in exploring anticancer and antimicrobial properties. For example, Rasal, Sonawane, and Jagtap (2020) designed and synthesized 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing benzimidazole moiety. These compounds were evaluated for their in vitro anticancer activity against various cancer cell lines. The study found that some derivatives displayed significant antiproliferative activity, particularly against melanoma and breast cancer cell lines (Rasal, Sonawane, & Jagtap, 2020).

In the context of antimicrobial applications, Sraa Abu-Melha (2013) utilized 2-Cyano-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide as a key intermediate to synthesize various heterocyclic compounds, which were then evaluated for their antimicrobial efficacy (Abu-Melha, 2013).

Synthesis of Novel Heterocycles

Additionally, research focuses on the synthesis of novel heterocycles, which can have wide-ranging applications in pharmaceuticals and materials science. For instance, Bijev, Prodanova, and Nankov (2003) synthesized new substituted 1H-1-pyrrolylcarboxamides, which are of pharmacological interest. These compounds were characterized using techniques like TLC, NMR, and IR spectroscopy, providing valuable information for further exploration in drug development (Bijev, Prodanova, & Nankov, 2003).

properties

IUPAC Name |

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-15-16(2)25(14-17-9-5-4-6-10-17)21(19(15)13-23)24-22(26)18-11-7-8-12-20(18)27-3/h4-12H,14H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLHMQFEIUJURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)NC(=O)C2=CC=CC=C2OC)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3140571.png)

![1-[(4-Ethylphenyl)methoxy]imidazole](/img/structure/B3140638.png)

![3-{[(4-methoxyphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3140643.png)

![N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]butanamide](/img/structure/B3140661.png)